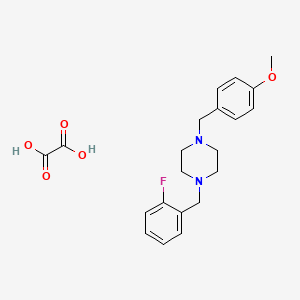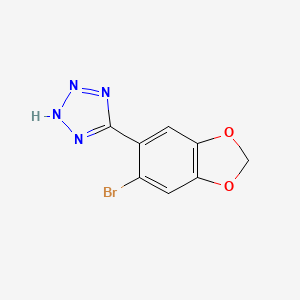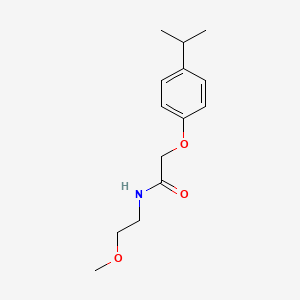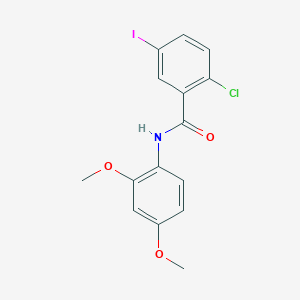
1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that has shown promising results in various studies.
作用機序
The exact mechanism of action of 1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as dopamine and serotonin (Miyamoto et al., 2010).
Biochemical and Physiological Effects
Studies have shown that 1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate has a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can lead to improvements in mood and cognitive function (Miyamoto et al., 2010). It has also been shown to reduce inflammation and pain in animal models (Nakamura et al., 2010).
実験室実験の利点と制限
One of the main advantages of using 1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate in lab experiments is its potential therapeutic applications. This compound has been shown to have a number of beneficial effects, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments (Nakamura et al., 2010).
将来の方向性
There are a number of potential future directions for research involving 1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be done to explore the anti-inflammatory and analgesic properties of this compound. Finally, there is potential for this compound to be used as a radioligand in PET imaging studies, which could have important applications in the field of medical imaging (Nakamura et al., 2010).
Conclusion
1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate is a promising compound that has shown potential therapeutic applications in various fields of science. Its anti-inflammatory, analgesic, and antidepressant properties make it an attractive candidate for further research. While there are some limitations to working with this compound, its potential benefits make it an important area of study for the future.
合成法
The synthesis of 1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate involves the reaction of 1-(2-fluorobenzyl)piperazine and 4-(4-methoxybenzyl)benzaldehyde in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt. The yield of this synthesis method is reported to be around 60-70% (Nakamura et al., 2010).
科学的研究の応用
1-(2-fluorobenzyl)-4-(4-methoxybenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields of science. It has been shown to have anti-inflammatory, analgesic, and antidepressant properties (Nakamura et al., 2010). It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease (Miyamoto et al., 2010). Additionally, this compound has been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging studies (Nakamura et al., 2010).
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O.C2H2O4/c1-23-18-8-6-16(7-9-18)14-21-10-12-22(13-11-21)15-17-4-2-3-5-19(17)20;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFDGCPHKQXPDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-benzyl)-4-(4-methoxy-benzyl)-piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-phenylbenzamide](/img/structure/B5123381.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)benzyl]amino}-2,5-pyrrolidinedione](/img/structure/B5123385.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5123387.png)
![17-(4-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5123395.png)

![N~2~-(3,4-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5123406.png)
![4-(2-ethylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5123409.png)

![N-benzyl-1-cyclopropyl-N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine](/img/structure/B5123431.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5123434.png)


